molecular formula C6H10N2O B13347114 2-Aminocyclopent-1-enecarboxamide

2-Aminocyclopent-1-enecarboxamide

Cat. No.: B13347114
M. Wt: 126.16 g/mol
InChI Key: MGSGIISKABSNNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminocyclopent-1-enecarboxamide is an organic compound with the molecular formula C₆H₁₀N₂O and a molecular weight of 126.16 g/mol . This compound is characterized by a cyclopentene ring with an amino group and a carboxamide group attached to it. It is primarily used in laboratory research and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 2-Aminocyclopent-1-enecarboxamide involves the reaction of cyclopentanone with ammonium hydroxide. The reaction is typically carried out at low temperatures to ensure the formation of the desired product . Another method involves the chemical reduction of silver iodide with sodium borohydride to form 2-aminocyclopent-1-ene-1-carbodithioic acid, which can then be converted to this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound is generally produced in small quantities for research purposes. The synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

2-Aminocyclopent-1-enecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction yields amine derivatives .

Scientific Research Applications

2-Aminocyclopent-1-enecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological molecules and its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Aminocyclopent-1-enecarboxamide involves its interaction with specific molecular targets, such as GABA receptors. The compound can act as an antagonist at these receptors, inhibiting their activity and leading to various physiological effects . The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

2-Aminocyclopent-1-enecarboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-aminocyclopentene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-5-3-1-2-4(5)6(8)9/h1-3,7H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSGIISKABSNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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